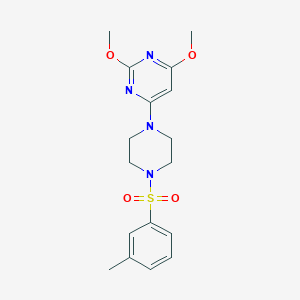

2,4-Dimethoxy-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine

Description

This compound features a pyrimidine core substituted with two methoxy groups at positions 2 and 4, and a piperazine ring at position 5. The piperazine is further modified with an m-tolylsulfonyl group, which introduces steric bulk and electron-withdrawing properties.

Propriétés

IUPAC Name |

2,4-dimethoxy-6-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4S/c1-13-5-4-6-14(11-13)26(22,23)21-9-7-20(8-10-21)15-12-16(24-2)19-17(18-15)25-3/h4-6,11-12H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRSABOCRORYPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine typically involves multiple stepsThe reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dimethoxy-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

Reduction: Reduction reactions can be used to remove specific functional groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Applications De Recherche Scientifique

2,4-Dimethoxy-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine has been utilized in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological processes.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2,4-Dimethoxy-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways .

Comparaison Avec Des Composés Similaires

Core Structural Variations

Pyrimidine vs. Thienopyrimidine Derivatives

- Thieno[3,2-d]pyrimidine (e.g., GDC-0941): The fused thiophene ring in GDC-0941 increases planarity and electron delocalization, enhancing interactions with hydrophobic pockets in target proteins like PI3K.

- Pyrazolopyrimidines (e.g., compounds from ) : Pyrazole fusion introduces additional nitrogen atoms, altering hydrogen-bonding capabilities. These derivatives are often explored for antiviral or anticancer activity, differing from the sulfonyl-piperazine focus of the target compound .

Substituent Analysis

Pyrimidine Position 6 Modifications

Pyrimidine Positions 2 and 4 Modifications

- Chloro () : Electron-withdrawing, enhances susceptibility to nucleophilic substitution.

- Methylsulfanyl () : Electron-rich, may improve membrane permeability but increase metabolic instability .

Pharmacokinetic and Physicochemical Properties

Activité Biologique

2,4-Dimethoxy-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a piperazine moiety and a methoxy-substituted pyrimidine core, which contribute to its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features:

- Pyrimidine core : A six-membered ring containing nitrogen atoms.

- Piperazine ring : A six-membered ring with two nitrogen atoms.

- Methoxy groups : Two methoxy substituents at positions 2 and 4 of the pyrimidine ring.

- Toluenesulfonyl group : Enhances solubility and biological activity.

Anticancer Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

These values suggest strong anticancer potential, particularly in breast and lung cancer models.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Cell Proliferation : The compound interferes with the cell cycle, leading to apoptosis in cancer cells.

- Targeting Enzymatic Activity : It may inhibit specific kinases or other enzymes critical for tumor growth and survival.

Antimicrobial Properties

In addition to anticancer activity, this compound has shown antimicrobial effects. Studies have reported its activity against various bacterial strains, indicating potential as an antibacterial agent.

Neuroprotective Effects

Recent investigations have explored the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound has demonstrated inhibition of acetylcholinesterase (AChE), which is crucial for managing symptoms associated with cognitive decline:

Study on Anticancer Efficacy

In a comparative study involving various pyrimidine derivatives, this compound was evaluated alongside standard chemotherapeutics like etoposide. The findings indicated that this compound exhibited superior cytotoxicity against several cancer cell lines compared to etoposide, particularly in MCF-7 and A549 cells .

Neuroprotective Evaluation

A study focused on the neuroprotective effects of pyrimidine derivatives found that this compound significantly reduced AChE activity in vitro. This suggests its potential utility in treating Alzheimer's disease by enhancing cholinergic transmission .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Dimethoxy-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves coupling a piperazine sulfonyl intermediate with a substituted pyrimidine. Key steps include nucleophilic substitution at the pyrimidine C-6 position using activated piperazine derivatives. Reagents like dichloromethane (DCM) or dimethylformamide (DMF) are common solvents, while bases (e.g., triethylamine) facilitate deprotonation . Temperature control (0–60°C) and stoichiometric ratios (e.g., 1:1.2 for pyrimidine:piperazine) are critical for minimizing side reactions. Monitoring via thin-layer chromatography (TLC) or HPLC ensures reaction completion .

Q. How is structural characterization of this compound performed, and what analytical techniques are essential?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substitution patterns and purity. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Infrared (IR) spectroscopy identifies functional groups like sulfonyl (S=O, ~1350 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) .

Q. What are the solubility and stability profiles under varying pH and temperature conditions?

- Methodology : Solubility is assessed in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., chloroform) via gravimetric analysis. Stability studies involve incubating the compound at 25°C, 37°C, and 60°C in buffered solutions (pH 3–10) for 1–30 days, followed by HPLC quantification of degradation products .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the sulfonylation step?

- Methodology : Low yields often arise from steric hindrance at the piperazine nitrogen. Strategies include:

- Using bulky protecting groups (e.g., tert-butoxycarbonyl) to direct reactivity.

- Microwave-assisted synthesis to enhance reaction kinetics (e.g., 80°C, 30 minutes).

- Catalytic additives like DMAP (4-dimethylaminopyridine) to accelerate sulfonyl transfer .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

- Case Study : If the compound shows IC₅₀ = 5 µM in enzyme inhibition assays but no activity in cell-based models, consider:

- Membrane permeability: LogP calculations (e.g., >3 indicates poor aqueous solubility) and PAMPA assays.

- Metabolic stability: Incubate with liver microsomes to assess CYP450-mediated degradation.

- Off-target effects: Use CRISPR-Cas9 knockout models to confirm target specificity .

Q. What strategies are effective for identifying biological targets of this compound in neurological studies?

- Methodology :

- Computational : Molecular docking against serotonin/dopamine receptors (e.g., 5-HT₁A, D₂) using AutoDock Vina.

- Experimental : Radioligand binding assays with tritiated ligands (e.g., [³H]-WAY-100635 for 5-HT₁A).

- Omics : Transcriptomic profiling (RNA-seq) of treated neuronal cells to identify dysregulated pathways .

Q. How do modifications to the m-tolylsulfonyl group impact pharmacological properties?

- Methodology : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents on the aryl ring. Compare:

- Lipophilicity (logP via shake-flask method).

- Plasma protein binding (ultrafiltration assays).

- In vitro potency (dose-response curves in target assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.